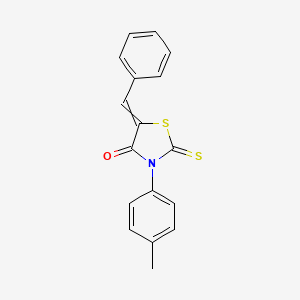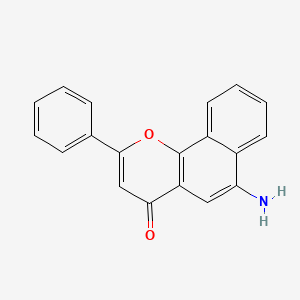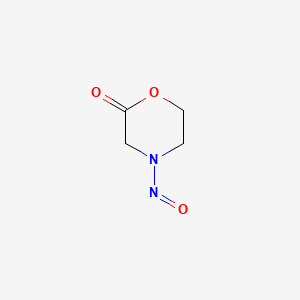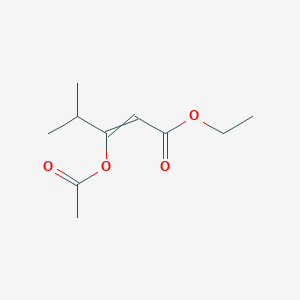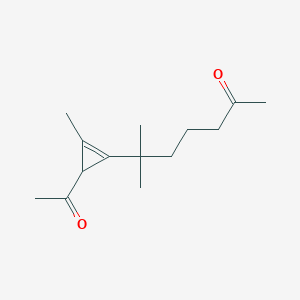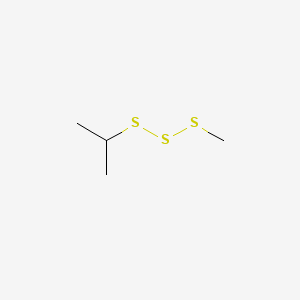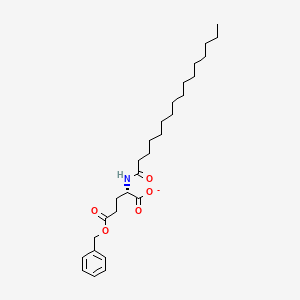
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate is a synthetic organic compound that belongs to the class of esters and amides This compound is characterized by the presence of a benzyloxy group, a hexadecanoylamino group, and an oxopentanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Hexadecanoylamino Group: This step involves the acylation of an amine with hexadecanoic acid or its derivatives.
Formation of the Oxopentanoate Moiety: This can be synthesized through esterification reactions involving pentanoic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors might be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The oxopentanoate moiety can be reduced to form alcohol derivatives.
Substitution: The hexadecanoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: In studies involving lipid metabolism and enzyme interactions.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate may involve interactions with specific enzymes or receptors in biological systems. The benzyloxy group could interact with aromatic binding sites, while the hexadecanoylamino group might mimic fatty acid interactions. The oxopentanoate moiety could be involved in ester hydrolysis or other metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-5-(Benzyloxy)-2-(octadecanoylamino)-5-oxopentanoate: Similar structure with an octadecanoylamino group.
(2S)-5-(Benzyloxy)-2-(dodecanoylamino)-5-oxopentanoate: Similar structure with a dodecanoylamino group.
Uniqueness
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
73793-93-8 |
|---|---|
Fórmula molecular |
C28H44NO5- |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
(2S)-2-(hexadecanoylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C28H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(30)29-25(28(32)33)21-22-27(31)34-23-24-18-15-14-16-19-24/h14-16,18-19,25H,2-13,17,20-23H2,1H3,(H,29,30)(H,32,33)/p-1/t25-/m0/s1 |
Clave InChI |
MEELCPOBPPFNDD-VWLOTQADSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



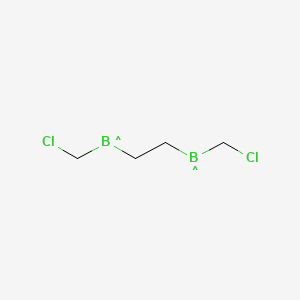
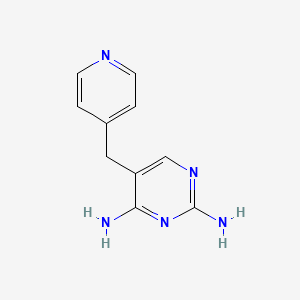
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
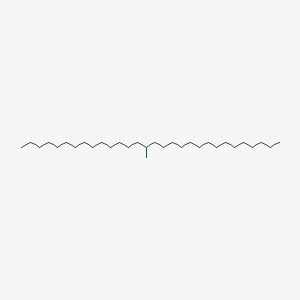
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)

